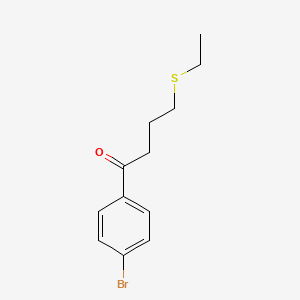![molecular formula C18H27BO2 B15303907 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a boron-containing dioxaborolane moiety.
Méthodes De Préparation
The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis has several applications in scientific research:
Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the boron moiety with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronic esters and boronic acids, such as:
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is unique due to its specific cyclohexyl and phenyl substituents, which can influence its reactivity and applications in synthesis.
Propriétés
Formule moléculaire |
C18H27BO2 |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
TVEJOSUWFHSWLU-HZPDHXFCSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


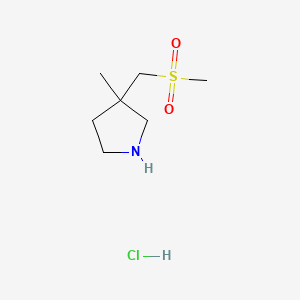
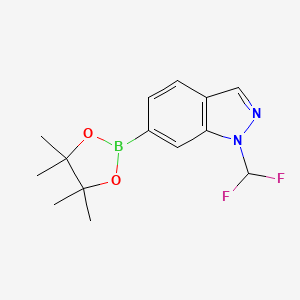
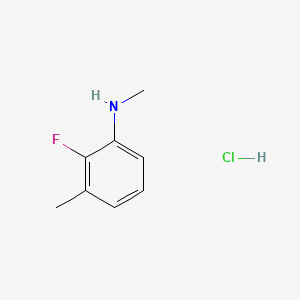

![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid](/img/structure/B15303851.png)

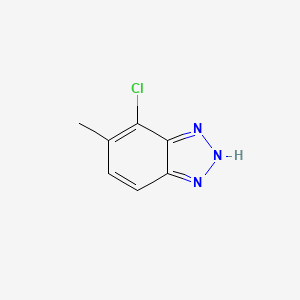
![tert-butyl N-{4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate](/img/structure/B15303880.png)
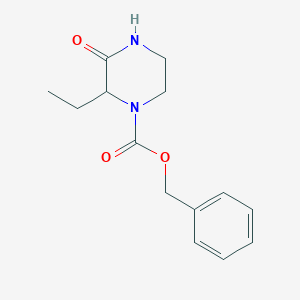
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
